1-Benzyl-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
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Description
Scientific Research Applications
Triazolo[4,3-b]pyridazines in Medicinal Chemistry
Triazolo[4,3-b]pyridazines, a core structure related to the query compound, are explored for their potential biological activities. For instance, derivatives of triazolo[4,3-b]pyridazine have been studied for their antagonist activity against Neuropeptide S (NPS), indicating their potential use in developing treatments for anxiety disorders and other conditions modulated by NPS (Zhang et al., 2008).
Ureas in Drug Design
Ureas are a common functional group in drug molecules, known for their role in hydrogen bonding and molecular recognition. Research on the synthesis of ureas and their derivatives, such as through oxidative carbonylation of amines, highlights their utility in creating compounds with potential pharmaceutical applications (Mancuso et al., 2015).
Benzyl Groups in Chemical Synthesis
Benzyl groups are versatile in chemical synthesis, often serving as protective groups or as structural components contributing to the lipophilicity and metabolic stability of compounds. The utility of benzyl and 4-fluorobenzyl ureas in synthesizing potent NPS antagonists underscores the significance of benzyl functionalities in medicinal chemistry (Zhang et al., 2008).
Properties
IUPAC Name |
1-benzyl-3-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c22-17-8-6-16(7-9-17)20-26-25-18-10-11-19(27-28(18)20)30-13-12-23-21(29)24-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZZRUUEANODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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